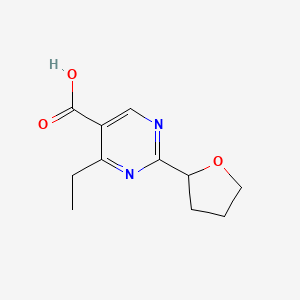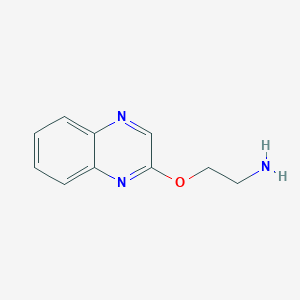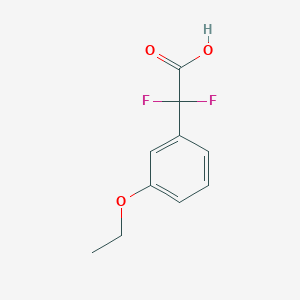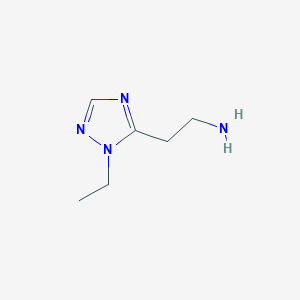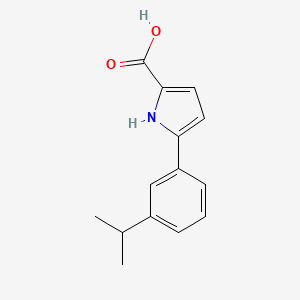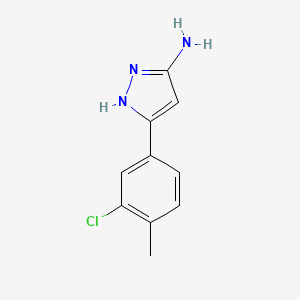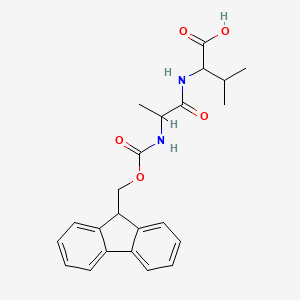
Fmoc-Ala-Val-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Ala-Val-OH, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-valine, is a compound used primarily in peptide synthesis. It is a derivative of alanine and valine, two essential amino acids, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in solid-phase peptide synthesis due to its stability and ease of removal under basic conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-Val-OH typically involves the protection of the amino group of alanine with the Fmoc group, followed by coupling with valine. The Fmoc group can be introduced by reacting alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The resulting Fmoc-protected alanine is then coupled with valine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptide.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Ala-Val-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling: The compound can be coupled with other amino acids or peptides to form longer peptide chains.
Hydrolysis: The ester bond in the Fmoc group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.
Coupling: DCC or DIC in the presence of HOBt or DMAP is used for coupling reactions.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products Formed
Deprotection: The removal of the Fmoc group yields the free amine of the peptide.
Coupling: The coupling reaction results in the formation of a peptide bond, extending the peptide chain.
Hydrolysis: Hydrolysis of the ester bond yields the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-Ala-Val-OH is widely used in solid-phase peptide synthesis (SPPS) for the construction of complex peptides and proteins. Its stability and ease of removal make it an ideal protecting group for the synthesis of peptides.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents.
Medicine
This compound is used in the development of peptide-based drugs, including antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs. It is also used in the development of diagnostic tools and biosensors.
Mecanismo De Acción
The mechanism of action of Fmoc-Ala-Val-OH involves the protection of the amino group of alanine with the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form the desired peptide chain. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Val-Ala-OH: Similar to Fmoc-Ala-Val-OH but with the order of amino acids reversed.
Fmoc-Ala-OH: A simpler compound with only alanine protected by the Fmoc group.
Fmoc-Val-OH: A compound with valine protected by the Fmoc group.
Uniqueness
This compound is unique in its specific sequence of alanine and valine, which can influence the properties and biological activity of the resulting peptide. Its stability and ease of removal make it a valuable tool in peptide synthesis, particularly for the construction of complex peptides and proteins.
Propiedades
Fórmula molecular |
C23H26N2O5 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H26N2O5/c1-13(2)20(22(27)28)25-21(26)14(3)24-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,24,29)(H,25,26)(H,27,28) |
Clave InChI |
CVUPNZGFKNTZNW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid](/img/structure/B13536660.png)
